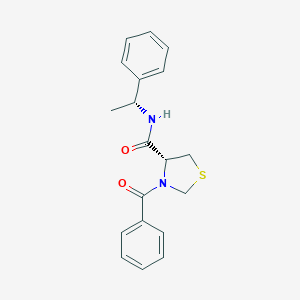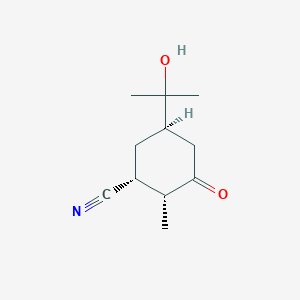![molecular formula C17H22N6O2 B148530 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide CAS No. 125880-79-7](/img/structure/B148530.png)
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various scientific research applications. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to enhance endurance performance, improve lipid metabolism, and reduce inflammation.
Mecanismo De Acción
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to the upregulation of genes involved in fatty acid metabolism, mitochondrial biogenesis, and antioxidant defense. It also leads to the downregulation of genes involved in inflammation and lipid synthesis.
Efectos Bioquímicos Y Fisiológicos
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and antioxidant defense. It also reduces the expression of genes involved in inflammation and lipid synthesis. These effects lead to improved endurance performance, lipid metabolism, and reduced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide for lab experiments is its ability to enhance endurance performance and improve lipid metabolism. This makes it a useful tool for studying the molecular mechanisms underlying these processes. However, one of the limitations of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide. One area of interest is its potential for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide and to identify potential side effects and safety concerns.
Métodos De Síntesis
The synthesis of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide involves several complex steps, including the coupling of 4-(2-(4-(trifluoromethyl)phenylamino)pyrimidin-5-yl)benzoic acid with 3-(2-amino-4-carbamimidoylphenoxy)propylamine, followed by the addition of 3-aminobenzamidine. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been extensively studied for its potential benefits in various scientific research applications. It has been shown to enhance endurance performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. It has also been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol levels. Additionally, 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Propiedades
Número CAS |
125880-79-7 |
|---|---|
Nombre del producto |
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide |
Fórmula molecular |
C17H22N6O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7,18-19H2,(H3,20,21)(H3,22,23) |
Clave InChI |
NYLBUISIAAYGKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N |
Otros números CAS |
125880-79-7 |
Sinónimos |
3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



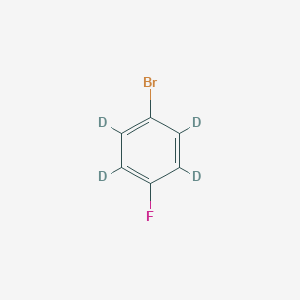
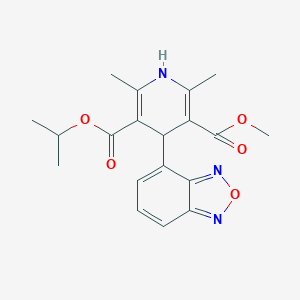
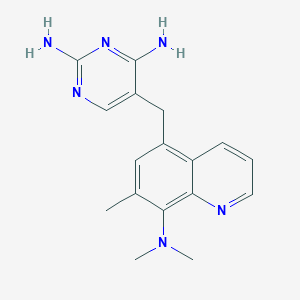
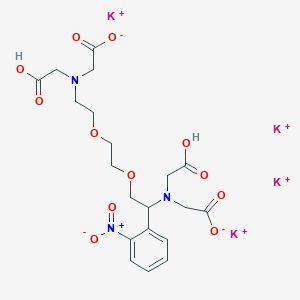
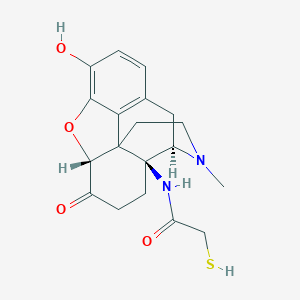
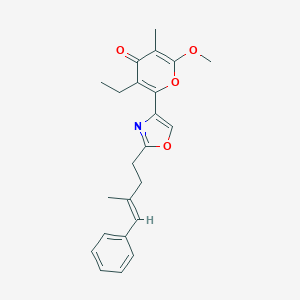
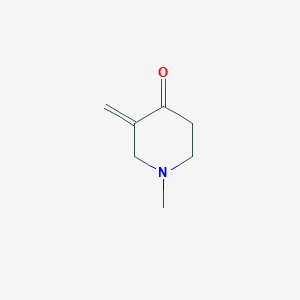
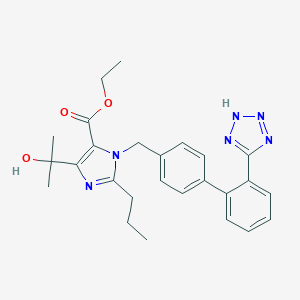
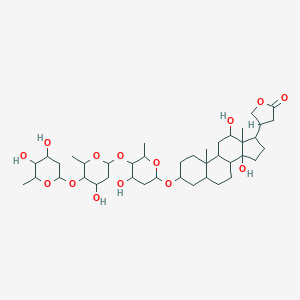
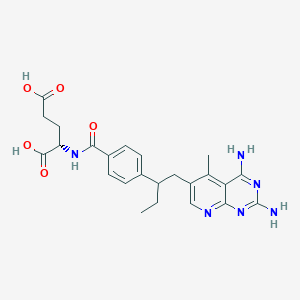
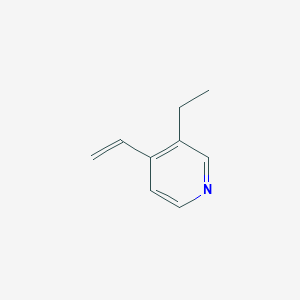
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
